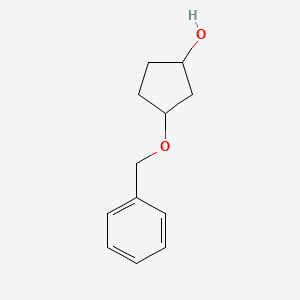

3-(Benzyloxy)cyclopentan-1-ol

描述

Historical Context and Early Mentions in Cyclopentanol (B49286) Chemistry

The story of 3-(Benzyloxy)cyclopentan-1-ol is intrinsically linked to the broader history of cyclopentane (B165970) chemistry and the total synthesis of natural products. Early interest in functionalized cyclopentanes was heavily driven by the challenge of synthesizing prostaglandins (B1171923), a class of physiologically active lipid compounds with a cyclopentane core. Synthetic strategies developed from the mid-20th century onwards sought efficient ways to construct the five-membered ring with precise stereochemical control.

While early mentions of this compound itself are sparse, foundational work on related structures laid the groundwork for its eventual prominence. For instance, a 1980 patent describes the synthesis of 3-benzyloxy-cyclopentene from 3-cyclopenten-1-ol, a direct precursor, showcasing the use of the benzyl (B1604629) ether as a robust protecting group in cyclopentane systems. google.com The evolution of synthetic methodologies, such as those for stereocontrolled reductions and alkylations of cyclopentenone precursors, created a demand for versatile and well-behaved intermediates like this compound. libretexts.orgresearchgate.net Its utility grew not from a singular discovery but from its emergence as a reliable tool in the synthetic chemist's arsenal (B13267) for building complex, stereochemically defined cyclopentanoids.

Significance as a Versatile Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The benzyl ether provides a stable protecting group for one hydroxyl function, allowing for selective manipulation of the second hydroxyl group and the cyclopentane ring. This feature is crucial for multi-step syntheses of complex target molecules.

Its application is particularly notable in the synthesis of carbocyclic nucleosides. These are nucleoside analogues where the furanose sugar ring is replaced by a cyclopentane or cyclopentene (B43876) ring. researchgate.net Such modifications can confer enhanced metabolic stability and potent biological activity. Research has demonstrated that specific stereoisomers of substituted 3-(benzyloxy)cyclopentanol derivatives are key starting materials for the stereospecific synthesis of 1′,2′-cis-disubstituted carbocyclic nucleoside analogues. thieme-connect.comuni-hamburg.dethieme-connect.com These syntheses often involve coupling the cyclopentanol intermediate with a nucleobase under conditions like the Mitsunobu reaction, sometimes enhanced by microwave assistance. thieme-connect.comthieme-connect.com

Furthermore, the cyclopentane core of this compound makes it a relevant precursor for the synthesis of prostaglandins and their analogues. Strategies for prostaglandin (B15479496) synthesis often rely on the stereocontrolled functionalization of a cyclopentane ring. libretexts.orggoogleapis.com The defined stereochemistry and functional handles of this compound derivatives make them ideal starting points for introducing the requisite side chains of the prostaglandin skeleton.

Role in Medicinal Chemistry and Drug Discovery Platforms

The utility of this compound as a synthetic intermediate directly translates into its importance in medicinal chemistry. Many of the carbocyclic nucleosides synthesized from this building block exhibit significant antiviral properties. researchgate.net For example, carbocyclic nucleoside analogues have been a major focus in the search for anti-HIV agents. nih.gov

A prominent example of its role in drug discovery is its use as an intermediate in the synthesis of Entecavir, a potent antiviral drug used to treat Hepatitis B virus (HBV) infection. pharmaffiliates.compharmaffiliates.com Various protected derivatives of 3-(benzyloxy)cyclopentanol, such as (1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentan-1-ol, are documented as impurities or key intermediates in the manufacturing process of Entecavir. pharmaffiliates.comsynzeal.com This underscores the compound's industrial relevance in the production of life-saving pharmaceuticals.

Beyond antiviral agents, the cyclopentane motif appears in a variety of other bioactive molecules. For instance, cyclopentane derivatives are being investigated as hNK-1 receptor antagonists and in the development of bis-chalcones with cytotoxic activity against cancer cell lines. researchgate.netresearchgate.net The availability of chiral building blocks like this compound is crucial for exploring the structure-activity relationships in these novel therapeutic areas.

Emerging Applications in Chemical and Biological Research

The research landscape for this compound and related structures continues to expand. The ongoing interest in novel carbocyclic nucleosides as antiviral or anticancer agents ensures that this building block remains central to synthetic efforts in the field. thieme-connect.comuni-hamburg.dethieme-connect.com

Emerging applications are also found in the development of new synthetic methodologies. The alcohol functional group is a prime site for modern chemical transformations. For example, photocatalyzed hydrogen atom transfer (HAT) is a powerful method for the elaboration of aliphatic C-H bonds, and alcohols are excellent substrates for this type of reactivity due to the relatively low bond dissociation energy of the α-C-H bond. acs.org This opens up new possibilities for functionalizing the cyclopentane ring of this compound in novel and previously inaccessible ways.

Furthermore, the principles of gold-catalyzed organic transformations, which excel at activating π-systems for nucleophilic attack, represent another frontier. escholarship.org Precursors to this compound, such as cyclopentenols, are ideal substrates for such catalysis, enabling the construction of complex molecular architectures under mild conditions.

Overview of Stereoisomeric Forms and Their Differential Research Interest

The cyclopentane ring of this compound contains multiple stereocenters, leading to the existence of various stereoisomers. The relative orientation of the hydroxyl and benzyloxy groups gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers.

The specific stereochemistry of the molecule is of paramount importance, as it dictates the geometry of the final product. In medicinal chemistry, the biological activity of a chiral molecule is often confined to a single stereoisomer. Consequently, there is significant research interest in obtaining stereochemically pure forms of this compound.

Chemical suppliers list distinct products for the cis and trans isomers, as well as for specific enantiomers, highlighting the differential demand in research and synthesis. bldpharm.comsigmaaldrich.combldpharm.com For example, the synthesis of carbocyclic nucleoside analogues like those related to Entecavir requires starting materials with a specific absolute stereochemistry, such as the (1S,2S,3S,5S) configuration, to ensure the final drug has the correct three-dimensional structure for interacting with its biological target. thieme-connect.compharmaffiliates.comevitachem.com The synthesis of these enantiomerically pure building blocks is a significant challenge, often accomplished through asymmetric synthesis or enzymatic resolution. researchgate.net

The following table summarizes some of the known stereoisomers and their identifying CAS numbers, illustrating the specificity required in contemporary chemical synthesis.

| Compound Name | Isomeric Form | CAS Number |

| This compound | Unspecified mixture | 905961-61-7 |

| cis-3-(Benzyloxy)cyclopentan-1-ol | Racemic cis | 212270-85-4 |

| trans-3-(Benzyloxy)cyclopentan-1-ol | Racemic trans | 1052100-73-8 |

| (1S,3R)-3-(Benzyloxy)cyclopentan-1-ol | Specific enantiomer (cis) | Not specified in results, but IUPAC name implies a specific form. sigmaaldrich.com |

| (1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol | A complex derivative with defined stereochemistry | 142217-77-4 |

Structure

3D Structure

属性

IUPAC Name |

3-phenylmethoxycyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIICXXRMNDRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905961-61-7 | |

| Record name | 3-(benzyloxy)cyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations and Conformational Analysis

Stereoisomers of 3-(Benzyloxy)cyclopentan-1-ol

The structure of this compound contains two chiral centers at the C1 and C3 positions, giving rise to a total of four possible stereoisomers. These stereoisomers can be classified into diastereomers (cis and trans) and their respective enantiomers.

cis- and trans-Diastereomers

The relative orientation of the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups on the cyclopentane (B165970) ring defines the cis and trans diastereomers. In the cis-isomer, both substituents are on the same face of the ring, while in the trans-isomer, they are on opposite faces.

The nomenclature and Chemical Abstracts Service (CAS) registry numbers for these diastereomers are as follows:

| Diastereomer | IUPAC Name | CAS Number |

| cis | cis-3-(Benzyloxy)cyclopentan-1-ol | 212270-85-4 |

| trans | trans-3-(Benzyloxy)cyclopentan-1-ol | 1052100-73-8 |

The separation of these diastereomers can be achieved through various chromatographic techniques, such as column chromatography, owing to their different physical properties.

Enantiomeric Forms ((1R,3S), (1S,3R), etc.)

Each diastereomer of this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the following enantiomeric pairs:

For the cis-isomer:

(1R,3S)-3-(Benzyloxy)cyclopentan-1-ol

(1S,3R)-3-(Benzyloxy)cyclopentan-1-ol

For the trans-isomer:

(1R,3R)-3-(Benzyloxy)cyclopentan-1-ol

(1S,3S)-3-(Benzyloxy)cyclopentan-1-ol

The IUPAC name for the cis-isomer, (1R,3S)-3-(benzyloxy)cyclopentanol, further specifies one of the enantiomers. lumenlearning.com The synthesis of specific enantiomers typically requires stereoselective synthetic methods or chiral resolution of the racemic mixture.

Conformational Preferences of the Cyclopentane Ring

The cyclopentane ring is not planar and exists in a continuous state of dynamic motion, adopting puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cs symmetry) and the half-chair or twist (C₂ symmetry) conformations.

Pucker and Envelope Conformations

In the envelope conformation , four of the carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair conformation , three adjacent atoms are coplanar, with the other two atoms displaced on opposite sides of the plane. These conformations are of similar energy and can readily interconvert through a process known as pseudorotation.

Influence of Substituents on Ring Dynamics

The presence of the hydroxyl and the bulky benzyloxy substituents at the 1 and 3 positions significantly influences the conformational equilibrium of the cyclopentane ring in this compound. The substituents will preferentially occupy positions that minimize steric interactions.

In 1,3-disubstituted cyclopentanes, a cis arrangement can lead to significant 1,3-diaxial-like interactions in certain conformations, which would be highly unfavorable. To avoid this, the ring is likely to pucker in a way that places the bulky benzyloxy group in a pseudo-equatorial position.

For the trans-isomer, the substituents are on opposite sides of the ring, which generally leads to less steric strain compared to the cis-isomer. The preferred conformation will be the one that allows both the hydroxyl and the benzyloxy groups to occupy pseudo-equatorial positions, thereby minimizing steric hindrance. The large size of the benzyloxy group is expected to be a dominant factor in determining the most stable conformation.

Furthermore, in the cis-isomer, there is the potential for intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the benzyloxy group. This interaction could stabilize certain conformations where these two groups are in close proximity, even if it leads to some increase in steric strain. The presence and strength of such hydrogen bonding would be dependent on the solvent and temperature.

Chiroptical Properties and Enantiomeric Excess Determination

The enantiomers of this compound are optically active, meaning they rotate the plane of polarized light. The specific rotation is a characteristic physical property for each enantiomer and will be equal in magnitude but opposite in sign for a pair of enantiomers.

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

The determination of enantiomeric excess for this compound can be achieved using several analytical techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a common and reliable method. nih.govderpharmachemica.comheraldopenaccess.us This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. The development of a validated chiral HPLC method would involve selecting an appropriate chiral column and optimizing the mobile phase to achieve baseline separation of the enantiomers. A study on a similar compound, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, successfully used chiral reverse-phase HPLC for the determination of enantiomeric excess, suggesting a similar approach would be effective for this compound. nih.gov

Insufficient Data to Generate Article on "this compound"

A comprehensive search for specific stereochemical and conformational data on the chemical compound this compound has yielded insufficient information to construct the requested scientific article.

Despite extensive searches for experimental and computational data, specific details regarding the optical rotation, chiral chromatography, advanced chiroptical spectroscopy, and computational modeling of this compound are not available in the public domain. General information on the compound, such as its chemical formula (C12H16O2) and CAS number (905961-61-7), is accessible through chemical supplier databases. However, in-depth research findings necessary to populate the specified article outline could not be located.

The requested article structure included detailed sections on:

Optical Rotation Measurements

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Advanced Chiroptical Spectroscopy (e.g., ECD, VCD)

Computational Studies on Stereoisomerism and Conformation

Density Functional Theory (DFT) Calculations for Energy Profiles and Transition States

Molecular Dynamics Simulations for Conformational Sampling

Quantitative Structure-Activity Relationship (QSAR) Modeling in Stereoisomeric Series

The search for specific optical rotation values for the different stereoisomers of this compound did not return any published experimental data. Similarly, while the principles of chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-established for separating enantiomers, no application of these techniques specifically to this compound, including details on chiral stationary phases, mobile phases, and retention times, could be found in scientific literature.

Furthermore, there is no publicly available research on the use of advanced chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), to investigate the stereochemistry of this compound. These techniques provide detailed information on the three-dimensional structure of chiral molecules, but their application to this compound has not been documented.

In the realm of computational chemistry, no published studies employing Density Functional Theory (DFT) calculations to determine the energy profiles and transition states of its stereoisomers were identified. Likewise, information regarding molecular dynamics simulations to explore its conformational landscape or Quantitative Structure-Activity Relationship (QSAR) models for its stereoisomeric series is absent from the available scientific record.

Due to the lack of specific research findings and data for this compound, it is not possible to generate the thorough, informative, and scientifically accurate article as per the user's instructions and detailed outline. The creation of such an article would necessitate original research and experimental work that is beyond the scope of this platform.

Advanced Spectroscopic Characterization and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-(benzyloxy)cyclopentan-1-ol by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of each unique proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the methine protons on the cyclopentane (B165970) ring attached to the hydroxyl and benzyloxy groups, and the remaining methylene protons of the cyclopentane ring. The protons of the phenyl group typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (-O-CH₂ -Ph) are expected around δ 4.5 ppm, appearing as a singlet if there is no adjacent chirality, or as a pair of doublets (an AB quartet) if they are diastereotopic. The methine proton attached to the hydroxyl group (CH-OH) would likely resonate around δ 4.0-4.3 ppm, while the methine proton adjacent to the benzyloxy group (CH-OBn) would be found at a slightly lower field, around δ 3.8-4.1 ppm. The cyclopentyl methylene protons would produce complex multiplets in the upfield region (δ 1.5-2.2 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons of the benzyl group are expected between δ 127-138 ppm. The benzylic carbon (-O-C H₂-Ph) would appear around δ 70-72 ppm. The carbon bearing the hydroxyl group (C H-OH) is anticipated in the range of δ 72-76 ppm, and the carbon attached to the benzyloxy group (C H-OBn) would be found near δ 80-84 ppm. The remaining cyclopentyl methylene carbons would resonate in the upfield region, typically between δ 20-40 ppm.

The following tables provide predicted chemical shift assignments for this compound.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Predicted for CDCl₃ solvent)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 7.25 - 7.40 | Multiplet |

| Benzylic (Ph-CH₂ -O) | ~4.5 | Singlet |

| Methine (CH -OH) | 4.0 - 4.3 | Multiplet |

| Methine (CH -OBn) | 3.8 - 4.1 | Multiplet |

| Cyclopentyl (-CH₂-) | 1.5 - 2.2 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Predicted for CDCl₃ solvent)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (Ar-C, quaternary) | ~138 |

| Phenyl (Ar-CH) | 127 - 129 |

| Methine (C H-OBn) | 80 - 84 |

| Methine (C H-OH) | 72 - 76 |

| Benzylic (Ph-C H₂-O) | 70 - 72 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY would show correlations between the methine protons (H-1 and H-3) and their neighboring methylene protons on the cyclopentane ring, establishing the connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is vital for connecting different fragments of the molecule. For instance, it would show a correlation from the benzylic protons (on the -CH₂-Ph group) to the quaternary aromatic carbon and the C-3 of the cyclopentane ring, confirming the attachment of the benzyloxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly powerful for determining stereochemistry. In this compound, a NOESY experiment could distinguish between the cis and trans isomers by showing a spatial correlation between the H-1 and H-3 protons in the cis isomer, which would be absent in the trans isomer.

The five-membered cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "half-chair" (or "twist") forms. rsc.org Dynamic NMR, which involves recording NMR spectra at different temperatures, can be used to study these conformational dynamics.

At room temperature, the interconversion between these conformers is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. By lowering the temperature, this interconversion can be slowed down. If the temperature is lowered sufficiently to reach the "slow-exchange regime," separate signals for the axial and equatorial protons of a single dominant conformer may be observed. The analysis of coupling constants and the energy barrier to interconversion (calculated from the coalescence temperature) provides valuable thermodynamic data about the conformational preferences of the molecule. semanticscholar.orgnih.gov This analysis can reveal whether the bulky benzyloxy and hydroxyl substituents prefer to occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₂H₁₆O₂. HRMS would be used to confirm this by matching the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretically calculated mass.

Calculated Exact Mass for C₁₂H₁₆O₂: 192.11503 u

An experimental HRMS value matching this calculated mass would provide definitive confirmation of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, common fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) would include:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 u) from the molecular ion, leading to a fragment ion at m/z 174.

Benzylic Cleavage: The most characteristic fragmentation would be the cleavage of the C-O bond of the benzyl ether. This results in the formation of a very stable benzyl cation or, more commonly, the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum.

Loss of the Benzyl Group: Cleavage of the O-CH₂ bond can lead to the loss of a benzyl radical (·CH₂Ph) and the formation of a protonated cyclopentane-1,3-diol fragment.

Ring Cleavage: The cyclopentane ring can also undergo fragmentation, often by losing ethylene (B1197577) (C₂H₄, 28 u), leading to characteristic fragment ions. docbrown.info

Table 3: Predicted Key MS/MS Fragments for this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 174 | [C₁₂H₁₄O]⁺ | Loss of H₂O from M⁺ |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (often base peak) |

This detailed analysis of fragmentation pathways allows for the confirmation of the presence of key structural motifs, such as the benzyl ether and the cyclopentanol (B49286) core, thereby corroborating the structure elucidated by NMR.

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound is characterized by distinct absorption bands that correspond to its primary functional groups: the hydroxyl group, the ether linkage, the cyclopentane ring, and the benzene (B151609) ring. pressbooks.publumenlearning.com

Hydroxyl Group (O-H): A prominent, broad absorption band is typically observed in the region of 3400-3650 cm⁻¹ due to the O-H stretching vibration of the alcohol group. libretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding. libretexts.org

Aromatic and Aliphatic C-H Stretches: The spectrum shows C-H stretching vibrations for both the aromatic (benzene) and aliphatic (cyclopentane) portions of the molecule. Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while aliphatic C-H stretches from the cyclopentane ring result in strong absorptions just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). lumenlearning.comlibretexts.org

Ether Linkage (C-O-C): The C-O stretching vibration of the benzyloxy ether group gives rise to a strong, characteristic absorption band in the 1050-1150 cm⁻¹ range.

Aromatic C=C Bonds: The benzene ring exhibits characteristic C=C in-ring stretching vibrations, which appear as a series of medium to weak bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-H Bending Vibrations: C-H "out-of-plane" (oop) bending vibrations for the substituted benzene ring can be found in the 675-900 cm⁻¹ range, which can sometimes provide information about the substitution pattern of the ring. lumenlearning.com Aliphatic C-H bending vibrations for the cyclopentane ring are observed around 1450-1470 cm⁻¹. uniroma1.it

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3400 - 3650 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C | C=C In-Ring Stretch | 1450 - 1600 | Medium to Weak |

| Ether (C-O-C) | C-O Stretch | 1050 - 1150 | Strong |

| Aliphatic C-H | C-H Bend | 1450 - 1470 | Medium |

| Aromatic C-H | C-H Out-of-Plane Bend | 675 - 900 | Medium to Strong |

A complete vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), provides a deeper confirmation of the molecular structure. healthinformaticsjournal.com Such analysis involves assigning all observed IR and Raman bands to specific vibrational modes of the molecule, including stretching, bending, rocking, and torsional motions.

For a molecule like this compound, vibrational analysis can confirm the connectivity and conformation of the cyclopentane ring. The vibrational frequencies of the ring are sensitive to its puckering and the stereochemical relationship between the hydroxyl and benzyloxy substituents (cis/trans isomerism). researchgate.net By comparing experimentally obtained IR and Raman spectra with spectra simulated from theoretical models, a high degree of confidence in the structural assignment can be achieved. healthinformaticsjournal.com The Potential Energy Distribution (PED) analysis, a computational output, can be used to provide detailed assignments for each vibrational mode. healthinformaticsjournal.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.com It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

This compound possesses chiral centers, meaning it can exist as different enantiomers. X-ray crystallography is a powerful tool for unambiguously determining the absolute configuration (e.g., R or S) of a single enantiomer. springernature.comsci-hub.se This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net The differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l) are used to calculate a Flack parameter, which confirms the correct enantiomeric form. ed.ac.uk For organic molecules containing only light atoms (C, H, O), obtaining high-quality data is crucial for a reliable assignment. researchgate.net Co-crystallization with a molecule of known absolute configuration can also be employed to facilitate this determination. rsc.org

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular forces. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding originating from the hydroxyl group. The alcohol can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), leading to the formation of chains or networks of molecules. researchgate.net

Applications in Complex Molecule Synthesis

Precursor for Pharmaceutical and Agrochemical Intermediates

The chemical scaffold of 3-(Benzyloxy)cyclopentan-1-ol is valuable not only for natural product synthesis but also for the development of synthetic molecules with potential therapeutic or agricultural applications. It is often used in research and development for the production of pharmaceuticals. lookchem.combiosynth.com

As established in the synthesis of muraymycin analogues, cyclopentane-based structures are critical for a new generation of antibacterial drug candidates. nih.gov The compound this compound serves as a versatile pharmaceutical intermediate, providing a chiral pool building block that can be elaborated into more complex drug targets. lookchem.com Its pre-defined stereochemistry and orthogonal protecting groups (a free alcohol and a benzyl (B1604629) ether) allow for sequential, controlled modifications, which is a highly desirable feature in the synthesis of complex active pharmaceutical ingredients (APIs). The development of novel chromane (B1220400) derivatives as potential antitubercular agents also highlights the broader use of benzyloxy-containing aromatic compounds in medicinal chemistry, even if the specific cyclopentane (B165970) moiety is not present. mdpi.com

Development of Pesticide Precursors

While the cyclopentane core is a feature in some agrochemicals, a review of current scientific literature does not indicate that this compound is a commonly utilized precursor in the direct development of pesticides. Its structural motifs are more frequently leveraged in pharmaceutical and material science applications.

Intermediate in the Synthesis of Cyclopentanone Derivatives

One of the most direct synthetic applications of this compound is its conversion to the corresponding ketone, 3-(benzyloxy)cyclopentanone. The secondary alcohol group can be readily oxidized using a variety of standard oxidizing agents. This transformation is a fundamental step in organic synthesis, converting the alcohol into an electrophilic carbonyl group, which can then undergo a wide range of subsequent reactions.

Table 1: Common Oxidation Reagents for Alcohol to Ketone Conversion

| Oxidizing Agent | Typical Reaction Conditions |

|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Low temperature (-78 °C), Dichloromethane |

The resulting 3-(benzyloxy)cyclopentanone is a key intermediate for building more complex molecular architectures. For example, it can be used in aldol (B89426) condensations to form new carbon-carbon bonds, contributing to the synthesis of high-density fuels and other complex organic molecules nih.gov. The benzyloxy group remains intact during these oxidation steps, serving as a robust protecting group that can be removed later in the synthetic sequence via hydrogenolysis. This strategy is crucial in the synthesis of poly-functionalized cyclopentane derivatives rsc.org.

Use in the Synthesis of Aminocyclopentanols and Related Chiral Intermediates

The chiral nature of this compound makes it an important starting material for the synthesis of optically active aminocyclopentanols and their derivatives. These aminocyclopentanols are core components of many biologically active molecules, including carbocyclic nucleoside analogues which exhibit antiviral properties uni-hamburg.de. Carbocyclic nucleosides are compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring, a modification that can enhance metabolic stability uni-hamburg.de.

The synthesis of aminocyclopentanols from this compound can be achieved through a multi-step sequence:

Oxidation: The alcohol is first oxidized to 3-(benzyloxy)cyclopentanone as described previously.

Reductive Amination: The resulting ketone undergoes reaction with an amine (such as ammonia (B1221849) or a primary amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding aminocyclopentane.

Deprotection: The benzyl ether is cleaved to reveal the second hydroxyl group, yielding the final aminocyclopentanol.

This synthetic utility establishes this compound as a key chiral pool starting material, providing the necessary stereochemical information for the synthesis of enantiomerically pure therapeutic agents.

Catalysis and Reaction Development

The functional groups and stereochemistry of this compound provide a foundation for its potential use in catalysis and the study of reaction mechanisms.

Ligand Design for Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a chemical reaction. The cyclopentane framework is a common feature in many successful "privileged ligands" nih.gov. Although direct applications of this compound in published ligand systems are not prominent, its structure is well-suited for modification into novel chiral ligands. The hydroxyl group can serve as an anchor point for attaching phosphine, amine, or other coordinating groups. The benzyloxy group can be retained to influence the steric environment around a metal center or removed to provide a second coordination site. The development of such chiral ligands is a crucial endeavor in modern organic synthesis, enabling the efficient production of single-enantiomer pharmaceuticals and other fine chemicals mdpi.comnih.gov.

Substrate in Mechanistic Studies of Organic Reactions

Currently, there are no prominent examples in the scientific literature of this compound being used as a primary substrate for detailed mechanistic studies of organic reactions. Such studies often require substrates with specific electronic or steric properties to probe reaction pathways, and simpler model systems are typically preferred.

Material Science Applications (e.g., Polymer Precursors)

The field of biodegradable polymers often utilizes monomers derived from cyclic esters or carbonates through ring-opening polymerization (ROP) iaamonline.org. While this compound is not itself a monomer for polymerization, it represents a potential precursor for creating novel functional monomers. For instance, benzyloxy-substituted cyclic carbonates have been successfully synthesized and copolymerized to create new biodegradable materials with functional substituents mdpi.comnih.govresearcher.life.

Following a similar synthetic strategy, this compound could be transformed into a novel cyclopentane-based cyclic monomer. The presence of the benzyloxy side group could impart unique thermal or mechanical properties to the resulting polymer. After polymerization, the benzyl group could be removed, exposing a free hydroxyl group along the polymer backbone, which can be used for further functionalization or to enhance properties like hydrophilicity and degradation rate.

Mechanistic Organic Chemistry Studies

Regioselectivity and Stereoselectivity in Reactions

Chiral Induction and Diastereocontrol

The stereochemical outcome of reactions involving 3-(benzyloxy)cyclopentan-1-ol is significantly influenced by the presence of the benzyloxy and hydroxyl groups. These functional groups can direct the approach of incoming reagents, leading to the preferential formation of one stereoisomer over another. This phenomenon, known as chiral induction or diastereocontrol, is of paramount importance in asymmetric synthesis.

The benzyloxy group, in particular, can exert stereocontrol through both steric and electronic effects. The bulky nature of the benzyl (B1604629) group can sterically hinder the approach of a reagent from one face of the cyclopentane (B165970) ring, thereby favoring attack from the less hindered face. Electronically, the oxygen atom of the benzyloxy group can participate in chelation with metal-containing reagents, creating a rigid cyclic transition state that dictates the stereochemistry of the product.

A notable example of this principle is observed in the chelation-controlled nucleophilic addition to chiral α-benzyloxy ketones. In these systems, a Grignard reagent adds to the ketone with high diastereoselectivity, a result of 1,4-asymmetric induction. researchgate.net The chiral benzyl group acts as both a protecting group and a chiral auxiliary, directing the stereochemical course of the reaction. researchgate.net While this example does not involve this compound directly, it provides a strong model for how the benzyloxy moiety can influence the stereochemical outcome of reactions on a five-membered ring.

In the context of this compound, the relative orientation of the hydroxyl and benzyloxy groups (cis or trans) will play a crucial role in directing further reactions. For instance, in an esterification or etherification of the hydroxyl group, the benzyloxy group can influence the approach of the electrophile, potentially leading to a high degree of diastereoselectivity.

The following table illustrates the diastereoselective outcomes in the synthesis of substituted cyclohexanones, which, while a different ring system, demonstrates the principles of diastereocontrol that are applicable to cyclopentanes.

| Entry | Arylidenemalonate (R) | Curcumin (R') | Product | Yield (%) | Diastereomeric Ratio |

| 1 | p-Cl | H | 3a | 82 | >99:1 |

| 2 | p-F | H | 3b | 75 | >99:1 |

| 3 | p-Br | H | 3c | 85 | >99:1 |

| 4 | m-Cl | H | 3d | 78 | >99:1 |

| 5 | o-Cl | H | 3e | 65 | 90:10 |

| 6 | p-NO2 | H | 3f | 88 | >99:1 |

| 7 | p-Me | H | 3g | 55 | 95:5 |

| 8 | p-OMe | H | 3h | 40 | 92:8 |

| 9 | p-Cl | Me | 3i | 70 | >99:1 |

| 10 | p-F | Me | 3j | 68 | >99:1 |

| 11 | p-Br | Me | 3k | 72 | >99:1 |

| 12 | p-Cl | OMe | 3l | 54 | 79:21 |

| 13 | p-Me | OMe | 3m | 42 | >99:1 |

| 14 | H | Furyl | 3n | 56 | >99:1 |

Kinetic and Thermodynamic Studies

Reaction Rate Determination and Activation Energy

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for calculating the activation energies of reaction transition states. For instance, studies on cyclopentane combustion have utilized high-level theoretical methods to determine the kinetics of important oxidation reactions. researchgate.net These computational approaches could be applied to model reactions of this compound, such as its oxidation or dehydration, to predict reaction rates and activation energies.

Kinetic studies on the reactions of OH radicals with cyclopentenone derivatives have shown that the structure of the cyclopentane ring and its substituents significantly affect the reaction rate. nih.govacs.org For example, the position of a methyl group on the cyclopentenone ring influences the rate of OH radical addition. nih.govacs.org This suggests that the benzyloxy group in this compound would similarly influence the rates of reactions at different positions on the cyclopentane ring.

The following table presents data from a kinetic study of OH radical reactions with cyclopentenone derivatives, illustrating how substitution patterns affect reaction rates.

| Reactant | Temperature (K) | Rate Coefficient (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

| 2-cyclopenten-1-one | 300-500 | Decreases with increasing temperature |

| 2-methyl-2-cyclopenten-1-one | 300-500 | Relatively constant |

| 3-methyl-2-cyclopenten-1-one | 300-500 | Slower rate, complex temperature dependence |

| cyclopentanone | 300-500 | Slower than unsaturated ketones |

Equilibrium Studies and Product Distribution

Thermodynamic studies focus on the relative stability of reactants and products and the position of chemical equilibrium. For reactions involving this compound, the distribution of products at equilibrium will be determined by the change in Gibbs free energy (ΔG) of the reaction.

A relevant analogy can be drawn from the thermodynamic analysis of the synthesis of cyclopentanol (B49286) from cyclopentene (B43876). researchgate.net This process involves an initial addition-esterification reaction followed by transesterification. researchgate.net Thermodynamic calculations for this system, including enthalpy changes, free energy changes, and equilibrium constants, have shown that lower temperatures favor the formation of the cyclopentanol product. researchgate.net

Specifically, the addition-esterification of cyclopentene with acetic acid and the subsequent transesterification with methanol (B129727) are both exothermic reactions. researchgate.net The free energy changes for these reactions increase with temperature, indicating that the equilibrium shifts towards the reactants at higher temperatures. researchgate.net

For this compound, similar thermodynamic principles would apply to its formation and subsequent reactions. The presence of the bulky and electronically influential benzyloxy group would undoubtedly affect the thermodynamics of reactions compared to unsubstituted cyclopentanol. For example, in an equilibrium reaction such as the formation of a ketal from 3-(benzyloxy)cyclopentanone, the position of the benzyloxy group would influence the stability of the product and thus the equilibrium constant.

The table below shows the calculated thermodynamic data for the addition-esterification reaction of cyclopentene and acetic acid, which serves as a model for understanding the thermodynamic principles that would govern reactions of this compound.

| Temperature (K) | ΔH (kJ/mol) | ΔG (kJ/mol) | K (equilibrium constant) |

| 273.15 | -50.2 | -10.8 | 85.1 |

| 298.15 | -50.9 | -9.6 | 47.3 |

| 333.15 | -51.8 | -7.9 | 21.0 |

| 353.15 | -52.4 | -6.8 | 13.7 |

| 373.15 | -52.9 | -5.7 | 9.3 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations thereof) for a given molecular structure to determine its electronic distribution and energy.

The electronic structure of a molecule is described by its molecular orbitals, which are regions of space where electrons are likely to be found. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are known as the frontier molecular orbitals. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netacs.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. foodb.ca Conversely, a large HOMO-LUMO gap indicates high kinetic stability. acs.org

For 3-(Benzyloxy)cyclopentan-1-ol, a computational analysis would visualize the electron density distribution of the HOMO and LUMO. It would be expected that the HOMO is localized around the electron-rich areas, such as the oxygen atoms and the benzene (B151609) ring, while the LUMO might be distributed over the antibonding orbitals of the structure. The calculated energies would allow for the determination of the energy gap, providing a quantitative measure of its predicted reactivity.

Table 1: Illustrative Frontier Orbital Data for a Hypothetical Molecule This table is for illustrative purposes to show how data would be presented, as specific values for this compound are not available in the searched literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The distribution of electron charge within a molecule is key to understanding its electrostatic potential and predicting how it will interact with other molecules. Mulliken population analysis is a common method used to estimate the partial atomic charges on each atom in a molecule based on the molecular orbitals. acs.orgacs.org These charges help identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are crucial for predicting reaction pathways. researchgate.net

In this compound, a Mulliken charge analysis would likely show negative partial charges on the two oxygen atoms due to their high electronegativity, making them nucleophilic centers. The hydrogen atom of the hydroxyl group would carry a positive partial charge, making it susceptible to deprotonation by a base. The carbon atoms bonded to oxygen would also exhibit positive charges. Such a charge map is invaluable for predicting how the molecule might react with various reagents.

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra to confirm its structure.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. orientjchem.org For this compound, these calculations would provide a theoretical spectrum that could be used to assign the peaks in an experimentally obtained spectrum.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific bond stretching or bending motion, aiding in the assignment of experimental IR bands. acs.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its absorption in the UV-Visible range. researchgate.net This analysis would identify the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π → π* transitions within the benzene ring).

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table illustrates the format for comparing theoretical and experimental data. Actual data for this compound is not available in the searched literature.

| Spectrum | Predicted Peak | Experimental Peak | Assignment |

|---|---|---|---|

| IR (cm⁻¹) | 3450 | 3445 | O-H stretch |

| 3030 | 3033 | Ar C-H stretch | |

| 1100 | 1095 | C-O stretch | |

| ¹H NMR (ppm) | 7.35 | 7.38 | Phenyl H |

| 4.52 | 4.55 | -O-CH₂-Ph |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for exploring the step-by-step pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for reactants to become products. Computational chemistry can locate and characterize the geometry and energy of these fleeting structures. By identifying the transition state, chemists can understand the specific atomic motions required for a reaction to occur and calculate the activation energy, which is a key determinant of the reaction rate.

For a reaction involving this compound, such as the oxidation of the secondary alcohol to a ketone, computational modeling could identify the transition state structure for the rate-determining step (e.g., hydride transfer to an oxidizing agent).

A potential energy surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction, chemists can trace the lowest energy path from reactants to products, known as the reaction pathway. This map reveals all intermediates and transition states along the way, providing a complete picture of the reaction mechanism. For instance, a PES could elucidate whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving one or more intermediates.

For this compound, mapping the PES for a potential reaction, such as an acid-catalyzed dehydration, would show the energy profile for the formation of a carbocation intermediate and its subsequent rearrangement or elimination, helping to predict the most likely products under given conditions.

Molecular Docking and Drug Design Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this method is instrumental in predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor). The primary goal is to identify and optimize lead compounds that can modulate the biological activity of the target, leading to a therapeutic effect.

The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. A lower binding energy score typically indicates a more stable ligand-receptor complex and, consequently, a higher binding affinity. These predictions are crucial for understanding the molecular basis of a drug's mechanism of action and for guiding the design of more potent and selective drug candidates.

Ligand-Receptor Interactions for Derivatives

While specific molecular docking studies on this compound were not found in the reviewed literature, the principles of ligand-receptor interactions can be elucidated by examining computational studies of its structural analogs, namely derivatives containing the benzyloxy and cyclopentane (B165970) moieties. These interactions are fundamental to the biological activity of a molecule and are the primary focus of molecular docking simulations.

The benzyloxy group, with its aromatic ring and ether linkage, can participate in several key interactions within a receptor's binding pocket. The phenyl ring is capable of forming π-π stacking interactions with aromatic residues of the receptor, such as phenylalanine, tyrosine, and tryptophan. It can also engage in hydrophobic interactions with nonpolar residues. The ether oxygen can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on the receptor.

In a study on benzyloxy chalcone (B49325) derivatives as monoamine oxidase B (hMAO-B) inhibitors, molecular docking revealed that the benzyloxy moiety plays a significant role in binding. The compounds were stabilized in the active site of the hMAO-B enzyme through π-π stacking interactions, contributing to their high binding affinities. Similarly, a study on a semisynthetic derivative of a Moringa oleifera compound containing a benzyl (B1604629) group showed that the molecule could strongly bind to multiple molecular targets, with binding energies suggesting significant interactions.

For cyclopentane derivatives, a study of cyclopentane-1,3-dione thromboxane (B8750289) (A2)-receptor antagonists indicated that the cyclopentane unit is involved in critical ligand-receptor interactions. Docking studies suggested that an aromatic substituent on the cyclopentane ring could form a π-cation interaction with an arginine residue in the receptor, significantly contributing to the binding affinity.

The following table summarizes the key potential ligand-receptor interactions for derivatives of this compound based on the analysis of its structural components.

| Molecular Moiety | Potential Interaction Type | Interacting Receptor Residues (Examples) |

| Benzyloxy Group (Phenyl Ring) | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Benzyloxy Group (Ether Oxygen) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Cyclopentanol (B49286) Ring (Hydroxyl Group) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Histidine, Serine |

| Cyclopentanol Ring (Cyclopentane) | Hydrophobic, Van der Waals | Alanine, Valine, Leucine, Isoleucine |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is another essential computational tool in drug design. A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, aromatic rings, and charged centers, arranged in a specific three-dimensional geometry.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. This process, known as virtual screening, can significantly accelerate the discovery of novel drug candidates.

For derivatives of this compound, a pharmacophore model would likely include features representing the key interacting groups: a hydrogen bond donor/acceptor feature for the hydroxyl group, a hydrogen bond acceptor for the ether oxygen, and a hydrophobic or aromatic feature for the phenyl ring. The spatial arrangement of these features, dictated by the cyclopentane scaffold, would be a critical component of the model. The introduction of the "benzyloxy pharmacophore" into various molecular scaffolds has been shown to be a successful strategy in developing potent inhibitors for various targets. For instance, benzyloxy chalcones have been identified as effective and selective inhibitors of human monoamine oxidase B (hMAO-B).

For a lead compound based on the this compound scaffold, lead optimization could involve several strategies:

Modification of the Benzyloxy Group: Introducing substituents on the phenyl ring could modulate the electronic properties and steric bulk, potentially improving binding affinity and selectivity. Replacing the phenyl ring with other aromatic or heteroaromatic systems could also be explored to optimize interactions with the receptor.

Modification of the Cyclopentanol Ring: The stereochemistry of the hydroxyl and benzyloxy groups on the cyclopentane ring is crucial for activity. Synthesizing and testing different stereoisomers can help identify the optimal arrangement for receptor binding. The cyclopentane ring itself could be replaced by other cyclic scaffolds to improve pharmacokinetic properties. Conformational rigidification of the cyclopentane ring, for example by introducing bicyclic systems, is a strategy to improve affinity and metabolic stability.

Bioisosteric Replacement: The hydroxyl and ether functional groups could be replaced by other groups with similar physicochemical properties (bioisosteres) to improve metabolic stability or other pharmacokinetic parameters.

The following table provides a hypothetical example of a lead optimization strategy for a this compound derivative, based on common medicinal chemistry principles.

| Lead Compound Feature | Optimization Goal | Proposed Modification | Rationale |

| Phenyl Ring | Enhance Potency | Add electron-withdrawing group (e.g., -Cl, -CF3) | Modulate electronic properties for improved π-interactions |

| Ether Linkage | Improve Metabolic Stability | Replace with a more stable linker (e.g., amide) | Reduce susceptibility to enzymatic cleavage |

| Hydroxyl Group | Increase Oral Bioavailability | Convert to a prodrug (e.g., ester) | Mask polar group to improve membrane permeability |

| Cyclopentane Scaffold | Improve Selectivity | Introduce conformational constraints (e.g., fusion to another ring) | Reduce flexibility to favor binding to the target receptor |

Future Directions and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Methods

The chemical industry is increasingly focused on developing "green" synthetic routes that minimize environmental impact. For the synthesis of alcohols like 3-(Benzyloxy)cyclopentan-1-ol, this involves moving away from stoichiometric oxidants and reducing agents that generate significant waste. kobe-u.ac.jpresearchgate.net Future research will likely focus on catalytic methods using environmentally benign oxidants such as molecular oxygen or hydrogen peroxide. researchgate.net

Key strategies include:

Catalytic Hydrogen Transfer: Utilizing catalysts like Palladium on carbon (Pd/C) with a benign hydrogen source can create efficient and clean reactions. kobe-u.ac.jp

Aerobic Oxidation: Copper-based catalytic systems, often paired with aminoxyl radicals, are effective for aerobic oxidations, using the most abundant and environmentally friendly oxidant, dioxygen. researchgate.net

Solvent-Free and Base-Free Conditions: The development of robust catalysts, such as supported nanogold or bimetallic Au-Pd particles, enables reactions to proceed under solvent-free conditions, drastically reducing organic waste. researchgate.net

Harnessing Alcohols as Reagents: Alcohols are ubiquitous and structurally diverse, making them attractive as environmentally friendly chemical reagents for various organic transformations. nih.gov

| Sustainable Method | Key Features | Potential Application to this compound Synthesis |

|---|---|---|

| Catalytic Aerobic Oxidation | Uses O2 as the oxidant; often employs copper or palladium catalysts. researchgate.net | Oxidation of 3-(benzyloxy)cyclopentene to the epoxide, followed by reduction. |

| Hydrogen Transfer Reactions | Employs catalysts like Pd/C with a hydrogen donor; produces minimal waste. kobe-u.ac.jp | Reduction of 3-(benzyloxy)cyclopentanone to this compound. |

| Biocatalysis | Utilizes enzymes (e.g., alcohol dehydrogenases) for high selectivity under mild conditions. rsc.org | Asymmetric reduction of the corresponding ketone to yield a specific stereoisomer. |

Exploration of Novel Biological Activities of Derivatives

The cyclopentane (B165970) ring is a core structural motif in many biologically active molecules, particularly in carbocyclic nucleoside analogues. uni-hamburg.de These compounds, where a cyclopentane ring replaces the sugar moiety of natural nucleosides, are often more stable towards enzymatic degradation. uni-hamburg.denih.gov Derivatives of this compound are valuable precursors for synthesizing these analogues.

Future research will focus on:

Antiviral Agents: Synthesizing novel carbocyclic nucleosides to target viruses like HIV, herpes, and emerging pathogens. The cyclopentanol (B49286) moiety serves as a scaffold to attach various nucleobases. uni-hamburg.denih.govnih.gov

Modular Synthesis: Developing flexible synthetic routes that allow for the rapid creation of a library of derivatives with different heterocyclic bases to screen for biological activity. beilstein-journals.org For instance, a stable enol triflate of a protected cyclopentanone derivative enables Suzuki coupling with various (hetero)aryl boronic acids. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives to understand how changes in stereochemistry and substituents affect biological activity, leading to the design of more potent and selective drugs.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. researchgate.netnih.gov These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human chemists. nih.govbeilstein-journals.org

For a molecule like this compound, AI and ML can be applied to:

Predict Reaction Outcomes: ML models can predict the most likely product of a reaction, including stereoselectivity and regioselectivity, by analyzing the reactants and conditions. chemeurope.comeurekalert.orgacs.org This can save significant time and resources by avoiding unsuccessful experiments.

Optimize Reaction Conditions: Algorithms can suggest optimal catalysts, solvents, temperatures, and reagents to maximize the yield and purity of the desired product. beilstein-journals.org

De Novo Design: AI can be used in retrosynthesis to propose novel and efficient synthetic pathways to the target molecule and its derivatives. nih.govwhiterose.ac.uk

| AI/ML Application | Description | Impact on Synthesis of this compound |

|---|---|---|

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. acs.org | Validates proposed synthetic steps and identifies potential side reactions. |

| Retrosynthesis Planning | Suggests synthetic routes by working backward from the target molecule. nih.gov | Discovers novel and more efficient pathways to the target compound. |

| Condition Optimization | Identifies the best reaction parameters (temperature, solvent, catalyst) for yield and selectivity. beilstein-journals.org | Reduces the number of experiments needed for process development. |

| In Silico Library Screening | Uses trained models to efficiently screen virtual libraries of substrates and reagents. digitellinc.com | Identifies promising derivatives for synthesis and biological testing. |

High-Throughput Experimentation and Automated Synthesis Platforms

High-Throughput Experimentation (HTE) involves the use of miniaturized, parallel reactors to screen a large number of reaction conditions simultaneously. nih.govseqens.com This approach, often coupled with robotic automation, dramatically accelerates reaction discovery and optimization. youtube.comyoutube.com

In the context of this compound, HTE platforms can:

Rapidly Screen Catalysts and Reagents: Quickly identify the most effective catalyst, ligand, base, and solvent combination for a specific transformation, such as the reduction of 3-(benzyloxy)cyclopentanone. nih.gov

Generate Compound Libraries: Automate the synthesis of a diverse library of derivatives for biological screening, which is crucial for exploring novel biological activities as described in section 8.2. youtube.com

Provide Data for ML Models: The large, high-quality datasets generated by HTE are ideal for training and validating the machine learning models discussed in section 8.3. youtube.comresearchgate.net Automated electrochemical flow platforms are also being developed to accelerate library synthesis and optimization. chemrxiv.org

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Understanding a reaction as it happens provides invaluable insights into its mechanism, kinetics, and potential bottlenecks. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time without the need for sampling. frontiersin.orgspectroscopyonline.com

For the synthesis of this compound, these techniques are crucial for:

Real-Time Analysis: Techniques like Raman and Infrared (IR) spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. rsc.orgacs.orgmdpi.com This is particularly useful for identifying transient or unstable intermediates. spectroscopyonline.com

Process Optimization: By understanding the reaction kinetics, conditions can be fine-tuned to maximize yield and minimize reaction time.

Safety and Control: Continuous monitoring ensures the reaction is proceeding as expected, allowing for immediate intervention if deviations occur. Other methods like liquid-cell transmission electron microscopy (LCTEM) can even monitor nanomaterial formation in real-time. nih.gov

| Spectroscopic Technique | Information Provided | Application in Synthesis |

|---|---|---|

| Raman Spectroscopy | Vibrational modes of molecules, good for aqueous and non-polar systems. rsc.org | Monitoring organometallic reactions or transformations in various solvents. |

| Infrared (IR) Spectroscopy | Functional group analysis, sensitive to changes in chemical bonding. frontiersin.orgacs.org | Tracking the conversion of a ketone to an alcohol. |

| X-ray Absorption Spectroscopy | Information on the electronic structure and coordination of catalyst active sites. frontiersin.org | Investigating the mechanism of catalytic reactions. |

Targeted Synthesis of Complex Architectures Inspired by Natural Products

Natural products provide a rich source of inspiration for the design of new therapeutic agents. Many complex natural products contain highly functionalized cyclopentane rings. oregonstate.edu this compound, as a chiral building block, is an excellent starting point for the stereoselective synthesis of these intricate molecular architectures. Future work will leverage this synthon to construct complex natural product-like molecules, aiming to replicate or improve upon their biological activities.

Investigation into Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to emulate nature's highly efficient and selective chemical transformations. This often involves the use of enzymes or enzyme-inspired catalysts. rsc.org Terpene cyclases, for instance, can construct complex polycyclic structures from simple linear precursors with remarkable precision. nih.gov

For this compound, biomimetic approaches could include:

Enzyme-Catalyzed Reactions: Using alcohol dehydrogenases for the asymmetric reduction of 3-(benzyloxy)cyclopentanone can provide high enantiomeric purity under mild, aqueous conditions. mdpi.comnih.gov Lipases are also widely used for the kinetic resolution of racemic alcohols. mdpi.commdpi.com

Supramolecular Catalysis: Designing artificial catalysts that mimic the active sites of enzymes. For example, self-assembled supramolecular clusters have been shown to catalyze enzyme-like polyene cyclizations, controlling substrate conformation to achieve high selectivity. nih.gov This approach could be adapted to control the stereochemistry during the synthesis of cyclopentanol derivatives.

常见问题

Q. Can computational models predict the bioactivity of novel this compound derivatives?

- Answer :

- Molecular dynamics (MD) : Simulates receptor-ligand binding kinetics (e.g., ΔG binding = -9.2 kcal/mol for adenosine A₂A) .

- QSAR : Electron-withdrawing substituents at C5 correlate with 3x higher potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。